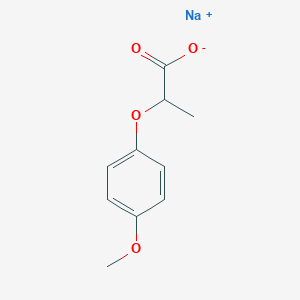

Sodium 2-(4-methoxyphenoxy)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and propylene glycol, slightly soluble in fatmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKORRGYRKQDXRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934059 | |

| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale cream, crystalline solid | |

| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water and propylene glycol, slightly soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150436-68-3, 150767-88-7 | |

| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150436683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-(4-methoxyphenoxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3D90W5GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Core Mechanisms of Action for 2-(4-methoxyphenoxy)propanoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound "Sodium 2-(4-methoxyphenoxy)propanoate" and its parent acid are associated with two distinct and well-documented mechanisms of action depending on the specific chemical context and application. Primarily, this compound, commercially known as Lactisole, functions as a modulator of taste perception, specifically as a sweet taste inhibitor. In a different context, structurally related but more complex molecules, such as the diphenyl ether herbicide Lactofen, operate through the inhibition of the enzyme Protoporphyrinogen Oxidase (PPO) in plants. This guide provides an in-depth exploration of both mechanisms, complete with signaling pathways, quantitative data, and experimental methodologies.

Part 1: Mechanism as a Sweet Taste Inhibitor (Lactisole)

This compound, also known as Lactisole, is a potent and selective sweet taste inhibitor.[1][2] Its primary mechanism involves the modulation of the sweet taste receptor, a G-protein coupled receptor (GPCR) responsible for detecting sweet stimuli.

Core Signaling Pathway

The perception of sweetness is initiated by the binding of sweeteners to the T1R2/T1R3 sweet taste receptor located on the surface of taste receptor cells. Lactisole acts as a negative allosteric modulator by binding to the transmembrane domain (TMD) of the T1R3 subunit.[3][4] This binding event alters the receptor's conformation, thereby inhibiting its activation by a wide range of sweeteners. The (S)- enantiomer is the active isomer, while the (R)+ enantiomer is inert.[1]

References

An In-depth Technical Guide to Sodium 2-(4-methoxyphenoxy)propanoate: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sodium 2-(4-methoxyphenoxy)propanoate, a compound widely known as lactisole. It details the discovery of its parent acid in roasted coffee beans, its natural occurrence, and methods for its chemical synthesis. The primary focus is on its well-documented biological activity as a potent and selective negative allosteric modulator of the human sweet taste receptor, TAS1R3. This guide includes a detailed analysis of its mechanism of action, quantitative data on its inhibitory effects on various sweeteners, and experimental protocols for its synthesis. Visual diagrams are provided to illustrate key concepts and experimental workflows, offering a valuable resource for researchers in the fields of sensory science, pharmacology, and food chemistry.

Introduction

This compound, commercially known as lactisole, is the sodium salt of 2-(4-methoxyphenoxy)propanoic acid. It is a white to pale cream-colored crystalline solid that is soluble in water and propylene glycol. While initially identified as a natural product, it is now primarily produced synthetically for its application as a flavor modifier in the food industry. Its unique ability to selectively suppress the perception of sweet taste has made it a valuable tool for both commercial food formulation and basic research into the mechanisms of gustation. This guide will delve into the scientific foundations of this intriguing molecule, from its discovery to its molecular interactions with the sweet taste receptor.

Discovery and Natural Occurrence

The parent acid of lactisole, 2-(4-methoxyphenoxy)propanoic acid, was first discovered in roasted Colombian arabica coffee beans.[1] The concentration of this compound in roasted coffee beans is relatively low, typically ranging from 0.55 to 1.2 parts per million (ppm).[1] Further analysis of the chiral properties of the naturally occurring acid revealed that the (S)-enantiomer is the predominant form found in coffee.[2]

While coffee beans are the primary confirmed natural source, the low concentration makes commercial extraction economically unviable.[3] Consequently, the lactisole used in the food industry and for research purposes is chemically synthesized. There have been some conflicting reports in databases regarding its natural occurrence, with some sources stating it is "not found in nature"; however, the original discovery in coffee is well-documented in scientific literature.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Common Name | Lactisole | |

| CAS Number | 150436-68-3 | |

| Molecular Formula | C₁₀H₁₁NaO₄ | |

| Molar Mass | 218.18 g/mol | |

| Appearance | White to pale cream crystalline solid | |

| Melting Point | 190 °C | |

| Solubility | Soluble in water and propylene glycol; slightly soluble in fat; miscible in ethanol |

Biological Activity: Sweet Taste Inhibition

The most significant biological activity of this compound is its ability to inhibit the perception of sweet taste. This effect is observed for a wide range of sweet compounds, including natural sugars, artificial sweeteners, and sweet proteins.[4]

Mechanism of Action: Negative Allosteric Modulation of TAS1R3

The sensation of sweet taste in humans is primarily mediated by a G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). Lactisole functions as a negative allosteric modulator (NAM) of this receptor, specifically targeting the TAS1R3 subunit.[5]

As a NAM, lactisole binds to a site on the TAS1R3 receptor that is distinct from the binding sites of orthosteric agonists (sweet-tasting molecules). This binding event induces a conformational change in the receptor that reduces its ability to be activated by sweeteners, thereby diminishing the downstream signaling cascade that leads to the perception of sweetness.

The following diagram illustrates the signaling pathway of sweet taste perception and the inhibitory action of lactisole.

Caption: Signaling pathway of sweet taste and inhibition by lactisole.

Quantitative Data on Sweetness Inhibition

The inhibitory effect of lactisole varies depending on the sweetener and the concentration of both the sweetener and the inhibitor. The following table summarizes key quantitative data from various studies.

| Sweetener | Lactisole Concentration | Inhibition Effect | Reference(s) |

| Aspartame | 1 mM | IC₅₀ = 65 µM | [5] |

| Sucrose | 250 ppm (~1.15 mM) | Significant reduction in sweetness intensity | [4] |

| Glucose | 250 ppm (~1.15 mM) | Significant reduction in sweetness intensity | [4] |

| Fructose | 250 ppm (~1.15 mM) | Significant reduction in sweetness intensity | [4] |

| Acesulfame-K | 1.25 mM | Blocked or reduced activity | [6] |

| Sucralose | 1.25 mM | Blocked or reduced activity | [6] |

| Cyclamate | 1.25 mM | Blocked or reduced activity | [6] |

| Saccharin | 1.25 mM | Blocked or reduced activity | [6] |

| Neohesperidin Dihydrochalcone (NHDC) | 250 ppm (~1.15 mM) | Little to no reduction in sweetness | [4] |

| Thaumatin | 250 ppm (~1.15 mM) | Little to no reduction in sweetness | [4] |

| Monoammonium Glycyrrhizinate | 250 ppm (~1.15 mM) | Little to no reduction in sweetness | [4] |

Experimental Protocols

Isolation of 2-(4-methoxyphenoxy)propanoic acid from Roasted Coffee Beans (Conceptual Protocol)

This protocol is a conceptual outline based on the original discovery and general phytochemical isolation techniques.

Objective: To isolate and identify 2-(4-methoxyphenoxy)propanoic acid from roasted coffee beans.

Materials:

-

Roasted Colombian arabica coffee beans

-

Dichloromethane

-

Methanol

-

Sodium bicarbonate solution (5% w/v)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Diazomethane (for methylation, handle with extreme caution in a fume hood)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard of 2-(4-methoxyphenoxy)propanoic acid

-

Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Extraction: Grind roasted coffee beans to a fine powder. Extract the powder with a mixture of dichloromethane and methanol.

-

Acid-Base Partitioning: Concentrate the crude extract and partition it between an organic solvent (e.g., diethyl ether) and an aqueous sodium bicarbonate solution. The acidic compounds, including 2-(4-methoxyphenoxy)propanoic acid, will move into the aqueous phase.

-

Isolation of Acidic Fraction: Separate the aqueous layer and acidify it with hydrochloric acid to a pH of ~2. Extract the acidified aqueous layer with an organic solvent to recover the acidic compounds.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude acidic fraction using silica gel column chromatography.

-

Derivatization (for GC-MS analysis): Methylate a portion of the purified fraction with diazomethane to convert the carboxylic acid to its more volatile methyl ester.

-

Analysis: Analyze the purified fraction (and its methylated derivative) by HPLC and GC-MS. Compare the retention times and mass spectra with those of an authentic standard of 2-(4-methoxyphenoxy)propanoic acid (or its methyl ester).

Caption: General workflow for the isolation of 2-(4-methoxyphenoxy)propanoic acid from coffee.

Laboratory Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes described in the literature.

Objective: To synthesize this compound from 4-methoxyphenol and 2-bromopropanoic acid.

Materials:

-

4-Methoxyphenol (p-hydroxyanisole)

-

2-Bromopropanoic acid

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel

Procedure:

Step 1: Synthesis of 2-(4-methoxyphenoxy)propanoic acid

-

In a round-bottom flask, dissolve 4-methoxyphenol in ethanol.

-

Add a solution of sodium hydroxide in water to the flask to form the sodium phenoxide.

-

Slowly add 2-bromopropanoic acid to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted 4-methoxyphenol.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2-(4-methoxyphenoxy)propanoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Step 2: Formation of the Sodium Salt

-

Dissolve the purified 2-(4-methoxyphenoxy)propanoic acid in ethanol.

-

Add an equimolar amount of a sodium hydroxide solution dropwise while stirring.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest due to its well-defined role as a sweet taste inhibitor. Its discovery in a natural source, coffee, highlights the vast chemical diversity present in common foodstuffs. The elucidation of its mechanism of action as a negative allosteric modulator of the TAS1R3 receptor has provided invaluable insights into the molecular basis of sweet taste perception. The synthetic routes to this compound are well-established, allowing for its production for both industrial applications and continued research. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and professionals in related fields. Further research into the structure-activity relationships of lactisole and its analogs may lead to the development of novel flavor modifiers and tools for studying taste receptor function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Lactisole for Research

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the biological activity of lactisole, a notable sweet taste inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of lactisole, offering detailed experimental methodologies and structured data for practical application in a research setting.

Chemical and Physical Properties

Lactisole, systematically known as sodium 2-(4-methoxyphenoxy)propanoate, is a carboxylic acid salt that was first identified in roasted Colombian Arabica coffee beans.[1][2] It is widely recognized for its ability to suppress the perception of sweet tastes from both natural sugars and artificial sweeteners.[2][3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Lactisole, na-PMP, ORP 178 | [2][4] |

| CAS Number | 150436-68-3 | [2][4] |

| Molecular Formula | C₁₀H₁₁NaO₄ | [2][4] |

| Molar Mass | 218.188 g/mol | [2] |

| Appearance | White to pale cream crystalline solid | [2] |

| Melting Point | 190 °C (374 °F; 463 K) | [2] |

| Solubility | Soluble in water and propylene glycol. Miscible in ethanol. Slightly soluble in fat. | [2] |

| λmax | 226, 289 nm | [4][5] |

| Chirality | Contains one asymmetric carbon atom. The (S)-enantiomer is primarily responsible for the sweetness-masking effect. Commercial lactisole is a racemic mixture. | [2] |

Mechanism of Action: Sweet Taste Inhibition

Lactisole functions as a potent and selective negative allosteric modulator of the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 G-protein coupled receptors (GPCRs).[6][7] It specifically interacts with the transmembrane domain of the T1R3 subunit.[6][7] This binding event inhibits the conformational changes in the receptor that are normally induced by sweeteners, thereby blocking the downstream signaling cascade that leads to the perception of sweetness.[6][8]

Interestingly, lactisole's inhibitory effect is specific to the human T1R3 receptor and is not observed in its rodent counterpart.[6] This species-specificity makes it a valuable tool for studying the nuances of human sweet taste perception.

Signaling Pathway of Sweet Taste and Inhibition by Lactisole

The following diagram illustrates the canonical sweet taste signaling pathway and the point of inhibition by lactisole.

Caption: Sweet taste signaling cascade and lactisole's inhibitory action.

Quantitative Data: Inhibitory Activity

Lactisole's inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of lactisole required to inhibit 50% of the sweet taste receptor's response to a specific sweetener. The IC₅₀ values can vary depending on the sweetener being tested and the experimental conditions.

| Sweetener | Lactisole Concentration | Perceived Sweetness Reduction | IC₅₀ (where available) | Reference(s) |

| Sucrose (12%) | 100-150 ppm | Perceived as 4% sucrose solution | - | [2][3] |

| Aspartame (1 mM) | - | - | 65 µM (for ±-lactisole) | [7] |

| Acesulfame-K | - | Effective inhibition observed | ~4 mmol/l (in MIN6 cells for insulin secretion) | [9] |

| Sucralose | - | Effective inhibition observed | ~4 mmol/l (in MIN6 cells for insulin secretion) | [9] |

| Cyclamate | 0.46 mM & 0.92 mM | Effective inhibition observed | - | [10] |

| Neohesperidin dihydrochalcone (NHDC) | 0.46 mM & 0.92 mM | Effective inhibition observed | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving lactisole.

Synthesis and Purification of Lactisole

This protocol describes the synthesis of (S)-lactisole, the more active enantiomer.[7]

Materials:

-

4-methoxyphenol

-

Methyl (R)-(-)-2-chloropropionate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl (S)-2-(4-methoxyphenoxy)propanoate

-

To a solution of 4-methoxyphenol in DMF, add potassium carbonate.

-

Add methyl (R)-(-)-2-chloropropionate to the mixture.

-

Stir the reaction mixture overnight at room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 1:9) to yield methyl (S)-2-(4-methoxyphenoxy)propanoate.

Step 2: Synthesis of (S)-Lactisole

-

Dissolve the purified methyl (S)-2-(4-methoxyphenoxy)propanoate in a mixture of methanol and water.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at reflux for 2 hours.

-

Cool the mixture to room temperature and partition between ethyl acetate and water.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate to yield (S)-lactisole.

Purification: The crude lactisole can be further purified by recrystallization from a suitable solvent system.[11][12]

In Vitro Assay of Sweet Taste Receptor Inhibition

This protocol outlines a cell-based assay to measure the inhibitory effect of lactisole on the T1R2/T1R3 sweet taste receptor expressed in HEK293 cells using a calcium mobilization assay.[13][14]

Materials:

-

HEK293 cells stably co-expressing human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16]

-

Pluronic F-127.[15]

-

Probenecid (optional).[15]

-

Sweetener of interest (e.g., sucrose, aspartame).

-

Lactisole.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3).[17][18]

Procedure:

Cell Culture and Plating:

-

Culture the HEK293-T1R2/T1R3 cells in appropriate culture medium at 37°C in a humidified 5% CO₂ incubator.[19][20]

-

Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere and grow for 24-48 hours.

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be included to prevent dye leakage.[15]

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C.[1]

-

Wash the cells with assay buffer to remove excess dye.

Calcium Mobilization Assay:

-

Prepare solutions of the sweetener and lactisole at various concentrations in assay buffer.

-

Place the 96-well plate into the fluorescence microplate reader (e.g., FlexStation 3).

-

Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (Ex: ~494 nm, Em: ~516 nm).

-

Establish a baseline fluorescence reading for each well.

-

Using the instrument's integrated fluidics, add the lactisole solution (or vehicle control) to the wells and incubate for a short period.

-

Subsequently, add the sweetener solution to stimulate the cells.

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity change from baseline.

-

To determine the IC₅₀ of lactisole, plot the percentage of inhibition of the sweetener response against the log concentration of lactisole and fit the data to a dose-response curve.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram outlines the general workflow for the in vitro sweet taste receptor inhibition assay.

Caption: Workflow for in vitro lactisole inhibition assay.

Spectroscopic Data

The structural elucidation of synthesized lactisole is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (270 MHz, CDCl₃) of (S)-lactisole: δ = 6.77 (d, J = 3.0 Hz, 4H), 4.62 (q, J = 6.9 Hz, 1H), 3.69 (s, 3H), 1.56 (d, J = 6.9 Hz, 3H) ppm.[7]

¹³C NMR (67.5 MHz, CDCl₃) of (S)-lactisole: δ = 177.8, 154.7, 151.2, 116.7, 114.8, 73.2, 55.7, 18.4 ppm.[7]

Safety and Handling

Lactisole is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number: 3773) for use as a flavoring agent in food up to 150 ppm.[3] For laboratory use, standard safety precautions should be followed. It should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[5]

This guide provides a foundational understanding of lactisole for research purposes. For more specific applications and advanced studies, it is recommended to consult the primary literature cited herein.

References

- 1. hellobio.com [hellobio.com]

- 2. Lactisole - Wikipedia [en.wikipedia.org]

- 3. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 4. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Lactisole [chemeurope.com]

- 7. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recrystallization [sites.pitt.edu]

- 12. LabXchange [labxchange.org]

- 13. benchchem.com [benchchem.com]

- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. engineering.oregonstate.edu [engineering.oregonstate.edu]

- 18. chemistry.tcnj.edu [chemistry.tcnj.edu]

- 19. hek293.com [hek293.com]

- 20. static.igem.org [static.igem.org]

The T1R3 Receptor: A Cornerstone of Sweet Taste Perception

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The perception of sweet taste is a fundamental biological process, critical for identifying energy-rich food sources. At the heart of this sensory modality lies the Taste 1 Receptor Member 3 (T1R3), a G protein-coupled receptor (GPCR) that serves as an indispensable component of the primary sweet taste receptor in mammals. In conjunction with its partner, Taste 1 Receptor Member 2 (T1R2), it forms the T1R2/T1R3 heterodimer, a broadly tuned receptor capable of recognizing a diverse array of natural and artificial sweeteners.[1][2] This technical guide provides a comprehensive overview of the T1R3 receptor, detailing its structure, signaling pathways, and the key experimental methodologies employed to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding of the core mechanisms of sweet taste perception.

The T1R3 Receptor: Structure and Function

The T1R3 receptor is a class C GPCR characterized by a large extracellular Venus flytrap domain (VFTD), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD).[3] It functions as an obligate partner in the perception of both sweet and umami tastes. For sweet taste detection, T1R3 forms a heterodimer with T1R2.[1][2] While the VFTD of T1R2 is the primary binding site for many sweeteners like aspartame, the VFTD of T1R3 also plays a role in binding some sweet compounds.[4][5] The TMD of T1R3 is a crucial site for the interaction of allosteric modulators and some artificial sweeteners.[6]

Beyond its role in the oral cavity, the T1R3 receptor is also expressed in various extra-oral tissues, including the gastrointestinal tract, pancreas, and brain, where it is implicated in nutrient sensing and metabolic regulation. Studies involving T1R3 knockout (KO) mice have been instrumental in confirming its central role in sweet taste perception, as these animals exhibit significantly diminished, though not entirely abolished, responses to sweet stimuli.[7] This suggests the existence of T1R3-independent pathways for detecting certain sugars, a topic of ongoing research.[7]

The Canonical T1R3-Mediated Sweet Taste Signaling Pathway

The binding of a sweet ligand to the T1R2/T1R3 receptor initiates a sophisticated intracellular signaling cascade, culminating in the transmission of a neural signal to the brain. This canonical pathway involves a series of precisely orchestrated molecular events.

Signaling Cascade Overview

-

Ligand Binding and Receptor Activation: A sweet molecule binds to the extracellular domain of the T1R2/T1R3 heterodimer, inducing a conformational change in the receptor.[1]

-

G-Protein Activation: This conformational change activates the associated heterotrimeric G protein, gustducin (a member of the Gαi family).[1][8]

-

Second Messenger Production: Activated gustducin, in turn, stimulates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Mobilization: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1]

-

TRPM5 Channel Activation: The elevation in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.[1]

-

Cell Depolarization and Neurotransmitter Release: The influx of Na+ ions through the opened TRPM5 channel leads to depolarization of the taste receptor cell. This depolarization ultimately results in the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.[1]

Key Experimental Protocols

The functional characterization of the T1R3 receptor has been made possible through a variety of sophisticated experimental techniques. This section details the core methodologies used in T1R3 research.

Heterologous Expression and Functional Assays

This in vitro technique is fundamental for studying the function of the T1R2/T1R3 receptor in a controlled cellular environment, typically using Human Embryonic Kidney 293 (HEK293) cells.[9][10]

Methodology:

-

Plasmid Construction: The cDNAs encoding the human T1R2 and T1R3 receptors are cloned into mammalian expression vectors.

-

Transient Transfection: HEK293 cells are transiently co-transfected with the T1R2 and T1R3 expression plasmids, along with a plasmid encoding a promiscuous G-protein (e.g., Gα16-gust44) to couple the receptor to the intracellular signaling pathway of the host cell.[11]

-

Functional Assay (Calcium Imaging):

-

Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[12][13]

-

Stimulation: Cells are stimulated with various sweet compounds.

-

Signal Detection: Changes in intracellular calcium concentration upon stimulation are measured using a fluorescence microscope or a plate reader. The fluorescence intensity of Fura-2 AM changes upon binding to calcium, allowing for the quantification of receptor activation.[12][13]

-

T1R3 Knockout Mouse Studies

Genetically engineered mice lacking a functional T1R3 gene (T1R3-KO) are invaluable for in vivo studies of sweet taste perception.[8][14]

Methodology:

-

Generation of KO Mice: T1R3 knockout mice are typically generated using homologous recombination in embryonic stem cells to delete a critical portion of the Tas1r3 gene.

-

Behavioral Assays (Two-Bottle Preference Test):

-

Acclimation: Mice are habituated to a two-bottle setup, with both bottles containing water.

-

Testing: Mice are presented with a choice between a bottle of water and a bottle containing a sweetener solution.[15]

-

Measurement: Fluid consumption from each bottle is measured over a set period (e.g., 24 or 48 hours) to determine the preference for the sweetener.[15]

-

-

Electrophysiological Recordings:

-

Nerve Dissection: The chorda tympani nerve, which innervates the taste buds on the anterior two-thirds of the tongue, is surgically exposed in an anesthetized mouse.[11][16]

-

Stimulation: The tongue is stimulated with various taste solutions.

-

Recording: Electrical signals (action potentials) from the chorda tympani nerve are recorded to measure the neural response to the taste stimuli.[11][16]

-

In Situ Hybridization

This technique is used to visualize the expression and localization of T1R3 mRNA within taste tissues, providing anatomical evidence for the presence of the receptor.[17][18]

Methodology:

-

Tissue Preparation: Taste tissue (e.g., circumvallate or fungiform papillae) is dissected, fixed in paraformaldehyde, and cryoprotected in sucrose.[18]

-

Probe Synthesis: An antisense RNA probe complementary to the T1R3 mRNA is synthesized and labeled with a detectable marker, such as digoxigenin (DIG).[17]

-

Hybridization: The labeled probe is hybridized to the tissue sections, where it binds specifically to the T1R3 mRNA.

-

Detection: The probe is detected using an antibody against the label (e.g., anti-DIG antibody) conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme catalyzes a colorimetric reaction, producing a visible precipitate at the site of mRNA expression.

Quantitative Data

The following tables summarize key quantitative data from studies on the T1R3 receptor, providing insights into its function and pharmacology.

Table 1: Functional Characterization of the Human T1R2/T1R3 Receptor in a Heterologous Expression System

| Sweetener | EC50 (mM) | Relative Sweetness (vs. Sucrose) |

| Sucralose | 0.2316 ± 0.0293 | ~600 |

| Saccharin | 0.2872 ± 0.0650 | ~300-400 |

| Aspartame | 0.7769 ± 0.0684 | ~200 |

| Acesulfame K | 1.339 ± 0.251 | ~200 |

| Cyclamate | 2.751 ± 0.199 | ~30-50 |

Data compiled from studies using calcium imaging in HEK293T cells transiently expressing the human T1R2/T1R3 receptor. EC50 values represent the concentration of a sweetener that elicits a half-maximal response.[19]

Table 2: Behavioral Responses to Sweeteners in Wild-Type (WT) and T1R3 Knockout (KO) Mice

| Sweetener (Concentration) | WT Preference (%) | KO Preference (%) |

| Sucrose (30 mM) | ~95 | ~50 (no preference) |

| Saccharin (2 mM) | ~90 | ~50 (no preference) |

| Acesulfame K (2 mM) | ~85 | ~50 (no preference) |

| Glucose (100 mM) | ~90 | ~60 (slight preference) |

Data are approximations from two-bottle preference tests, demonstrating the significant reduction in preference for sweeteners in mice lacking the T1R3 receptor.[14][15]

Table 3: Chorda Tympani Nerve Responses to Sweeteners in Wild-Type (WT) and T1R3 Knockout (KO) Mice

| Sweetener (Concentration) | WT Response (Normalized) | KO Response (Normalized) |

| Sucrose (500 mM) | 1.0 | ~0.1 |

| Saccharin (20 mM) | 0.8 | ~0.1 |

| Glucose (500 mM) | 0.7 | ~0.2 |

Normalized responses from electrophysiological recordings of the chorda tympani nerve. Responses are relative to a standard stimulus (e.g., ammonium chloride) and demonstrate the drastically reduced neural signaling in response to sweeteners in T1R3-KO mice.[11][16]

Conclusion and Future Directions

The T1R3 receptor is unequivocally a central player in the perception of sweet taste. Its role as a key component of the T1R2/T1R3 heterodimer and its involvement in the canonical sweet taste signaling pathway have been well-established through a combination of genetic, molecular, and physiological studies. The experimental protocols detailed in this guide represent the foundational techniques that have enabled these discoveries.

Future research in this field will likely focus on several key areas. A deeper understanding of the T1R3-independent sweet taste pathways is needed to fully comprehend the complexities of sugar perception. Further elucidation of the structure of the T1R2/T1R3 receptor, particularly through techniques like cryo-electron microscopy, will provide invaluable insights into the precise molecular interactions with a vast array of sweeteners and allosteric modulators. This knowledge will be instrumental for the rational design of novel sweeteners and taste modulators with improved properties for the food and pharmaceutical industries. Additionally, exploring the diverse roles of T1R3 in extra-oral tissues will continue to uncover its importance in metabolism and overall physiology, potentially revealing new therapeutic targets for metabolic disorders.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dissociation constant - Wikipedia [en.wikipedia.org]

- 8. jneurosci.org [jneurosci.org]

- 9. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Mouse Taste Preference Tests: Why Only Two Bottles? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-nerve chorda tympani responses to sweeteners in C57BL/6ByJ and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rockefeller.edu [rockefeller.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. journals.physiology.org [journals.physiology.org]

Species-Specific Efficacy of Lactisole: A Technical Guide to a Sweet Taste Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactisole, a potent antagonist of the human sweet taste receptor, presents a fascinating case of species-specific bioactivity. While it effectively suppresses the perception of sweetness in humans and other primates, it is largely ineffective in rodents. This technical guide provides an in-depth exploration of the molecular underpinnings of this disparity, focusing on the T1R2/T1R3 sweet taste receptor. We present a compilation of quantitative data on lactisole's efficacy, detailed experimental protocols for its study, and visual representations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of taste biology, sensory science, and drug development.

Introduction

The sensation of sweet taste is a primary driver of caloric intake and is mediated by the T1R2/T1R3 G protein-coupled receptor (GPCR) expressed in taste receptor cells on the tongue.[1][2] The discovery of molecules that can modulate this receptor has significant implications for food science and the development of therapeutics for metabolic disorders. Lactisole is one such modulator, a broad-acting sweet taste antagonist that diminishes the sweetness of a wide range of natural and artificial sweeteners in humans.[1][2]

A striking feature of lactisole is its species-specific action. While profoundly affecting human sweet taste perception, it has a negligible effect on rodents, a common model organism in taste research.[1][2] This specificity makes lactisole a valuable tool for dissecting the molecular mechanisms of sweet taste transduction and for understanding the evolutionary divergence of taste perception. This guide will delve into the quantitative differences in lactisole's efficacy across species, the molecular basis for this selectivity, and the experimental approaches used to characterize its effects.

Quantitative Efficacy of Lactisole

The inhibitory effect of lactisole on the human sweet taste receptor (hT1R2/hT1R3) has been quantified using various in vitro and in vivo methods. In contrast, studies on rodent sweet taste receptors consistently demonstrate a lack of significant inhibition by lactisole at comparable concentrations.

Table 1: Inhibitory Concentration (IC50) of Lactisole on Human Sweet Taste Receptor (hT1R2/hT1R3) Activated by Various Sweeteners

| Sweetener | Sweetener Concentration | Lactisole IC50 (mM) | Experimental System |

| Sucrose | 100 mM | ~1.25 (Blocked or reduced activity) | HEK293E cells expressing hT1R2/hT1R3 |

| Acesulfame-K | 10 mM | ~1.25 (Blocked or reduced activity) | HEK293E cells expressing hT1R2/hT1R3 |

| Aspartame | 1 mM | Not explicitly stated, but inhibited | HEK293 cells expressing hT1R2/hT1R3 |

| D-Tryptophan | 10 mM | ~1.25 (Inhibited) | HEK293 cells expressing hT1R2/hT1R3 |

| Sucralose | Not specified | Not explicitly stated, but inhibited | HEK293 cells expressing hT1R2/hT1R3 |

| Glycyrrhizin | Not specified | ~4 | MIN6 cells (mouse pancreatic β-cells) |

Data compiled from multiple sources. Note that the study on MIN6 cells, while a mouse cell line, was investigating the glucose-sensing properties of T1R3 and showed inhibition at a higher concentration.[1]

Table 2: Efficacy of Lactisole in Rodents

| Species | Experimental Model | Lactisole Concentration | Observation |

| Mouse | Behavioral studies | Not specified | Ineffective in altering sweet taste preference |

| Rat | T1R2/T1R3 expressing cells | Not specified | Does not inhibit responses to sweet compounds |

| Mouse | Pancreatic β-cells (MIN6) | ~4 mM | Inhibition of sweetener-induced insulin secretion observed |

While lactisole is generally ineffective on rodent gustatory sweet taste receptors, it has been shown to inhibit mouse T1R3 in pancreatic β-cells at higher concentrations.[1]

Molecular Basis of Species Specificity

The differential efficacy of lactisole between primates and rodents is attributed to specific amino acid variations within the transmembrane domain (TMD) of the T1R3 receptor subunit.

The Role of the T1R3 Subunit

Studies using chimeric receptors, combining human and mouse T1R2 and T1R3 subunits, have unequivocally demonstrated that the human T1R3 subunit is the target of lactisole.[1][2] Specifically, the binding site for lactisole is located within the seven-transmembrane domain of hT1R3.

Key Amino Acid Residues

Site-directed mutagenesis studies have identified several key amino acid residues in the transmembrane helices of human T1R3 that are crucial for lactisole sensitivity. Alanine substitution of these residues in the human receptor leads to a loss of lactisole's inhibitory effect. Corresponding residues in the mouse T1R3 sequence are different, explaining the lack of lactisole binding and efficacy in rodents.

Signaling Pathway of the Sweet Taste Receptor

The binding of a sweetener to the T1R2/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of sweetness. Lactisole acts as a negative allosteric modulator, binding to a site on the hT1R3 subunit distinct from the sweetener binding sites and preventing the conformational changes necessary for receptor activation.

Caption: Sweet taste signaling pathway and the inhibitory action of lactisole.

Experimental Protocols

Characterizing the species-specific effects of lactisole involves both in vitro and in vivo experimental approaches.

In Vitro: Heterologous Expression and Calcium Imaging Assay

This assay allows for the direct assessment of lactisole's effect on the T1R2/T1R3 receptor in a controlled cellular environment.

Caption: Workflow for an in-vitro calcium imaging assay.

Detailed Methodology:

-

Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Seed cells in 96-well plates. Transfect cells with expression plasmids for human T1R2, T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Dye Loading: After 24-48 hours of incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-4 µM Fluo-4 AM) for 30-60 minutes at 37°C.

-

Assay: Wash the cells to remove extracellular dye. Measure baseline fluorescence using a fluorescence plate reader. Add solutions of sweeteners with and without varying concentrations of lactisole. Continuously record the fluorescence intensity to measure changes in intracellular calcium concentration.

-

Data Analysis: Calculate the change in fluorescence from baseline. Plot dose-response curves for the sweetener in the presence and absence of lactisole to determine the IC50 of lactisole.

In Vivo: Two-Bottle Preference Test in Non-Human Primates

This behavioral assay provides a measure of the perceptual effects of lactisole on sweet taste in a whole-organism context.

Caption: Workflow for a two-bottle preference test.

Detailed Methodology:

-

Animal Subjects: Use non-human primates, such as cynomolgus monkeys (Macaca fascicularis), that have been habituated to the testing environment.

-

Apparatus: Use specially designed cages with access to two drinking spouts connected to graduated fluid containers.

-

Procedure:

-

Habituation and Training: Acclimatize the animals to the cages and train them to drink from the two bottles.

-

Testing: Deprive the animals of fluid for a short period before the test to motivate drinking. Present two bottles for a fixed duration (e.g., 15 minutes). One bottle contains a sweetener solution, and the other contains the same sweetener solution with lactisole (e.g., 1.25 mM).

-

Data Collection: Record the volume of fluid consumed from each bottle. Alternate the position of the bottles in subsequent trials to control for side bias.

-

-

Data Analysis: Calculate a preference ratio (volume consumed from the sweetener-only bottle / total volume consumed). A significant decrease in the preference for the sweetener solution when lactisole is present indicates an aversive or less palatable taste.

Conclusion

The species-specific efficacy of lactisole is a well-documented phenomenon rooted in the molecular architecture of the T1R3 sweet taste receptor subunit. This remarkable selectivity provides a powerful tool for researchers to probe the intricacies of sweet taste perception and its underlying molecular machinery. The experimental protocols and data presented in this guide offer a framework for the continued investigation of lactisole and other taste modulators, with potential applications ranging from the development of novel food ingredients to the design of therapeutics targeting taste receptors. A thorough understanding of these species-specific differences is paramount for the accurate interpretation of preclinical data and its translation to human applications.

References

An In-depth Technical Guide on the Initial Investigations into Lactisole's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activities of lactisole, a well-documented sweet taste inhibitor. The information presented herein is curated from foundational research and is intended to serve as a detailed resource for professionals in the fields of sensory science, pharmacology, and drug development. This guide focuses on lactisole's mechanism of action, its interaction with taste receptors, and its broader physiological implications, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Introduction to Lactisole

Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propionic acid, is a molecule originally isolated from coffee beans that has been extensively studied for its ability to inhibit the perception of sweet taste in humans and other primates.[1][2] Its primary mechanism of action involves the allosteric modulation of the sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[1][3] Specifically, lactisole interacts with the transmembrane domain (TMD) of the T1R3 subunit, acting as a negative allosteric modulator (NAM).[3] This interaction prevents the conformational changes necessary for receptor activation by sweeteners, thereby blocking the downstream signaling cascade that leads to the perception of sweetness.[2][3] Beyond its well-established role in taste modulation, initial research has uncovered other biological activities of lactisole, including its effects on other taste modalities and its influence on metabolic processes.[4][5]

Mechanism of Action at the Sweet Taste Receptor

The sweet taste receptor, a member of the Class C family of GPCRs, possesses multiple ligand binding sites.[3] While sweeteners primarily bind to the Venus flytrap domain (VFTD) of the T1R2 subunit or the TMD of the T1R3 subunit, lactisole specifically targets a binding pocket within the transmembrane region of T1R3.[1][3] This targeted interaction is responsible for its broad-acting sweet antagonist properties, effectively suppressing the taste of sugars, protein sweeteners, and artificial sweeteners.[1]

Mutational analyses have been instrumental in pinpointing the key residues within the T1R3-TMD that are crucial for lactisole binding. Studies involving alanine substitution and the creation of mouse/human chimeric T1R3 receptors have identified several key amino acid residues required for lactisole sensitivity.[1][3] The (S)-isomer of lactisole is predominantly responsible for its inhibitory activity.[3]

A foundational method to identify the binding site of lactisole involves site-directed mutagenesis of the T1R3 gene followed by functional expression in a heterologous system, such as HEK293 cells.

-

Mutagenesis: Point mutations are introduced into the coding sequence of human T1R3 using techniques like PCR-based site-directed mutagenesis to substitute specific amino acid residues with alanine or other residues.[1]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and co-transfected with plasmids encoding the wild-type or mutant T1R2 and T1R3 subunits, along with a promiscuous G-protein chimera (e.g., Gα16gust44) to couple the receptor to the phospholipase C signaling pathway.[3]

-

Functional Assay (Calcium Imaging): Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[2] The cells are then stimulated with a known sweetener (e.g., sucrose or sucralose) in the presence and absence of lactisole. Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibitory effect of lactisole on the sweetener-induced calcium response is quantified and compared between cells expressing the wild-type T1R3 and those expressing the mutant forms. A significant reduction or abolition of lactisole's inhibitory activity in a mutant indicates that the mutated residue is critical for its binding or action.[1][3]

Caption: Workflow for identifying lactisole's binding site on the T1R3 receptor.

Quantitative Analysis of Lactisole's Inhibitory Activity

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of lactisole required to inhibit 50% of the maximal response to a specific sweetener. These values can vary depending on the sweetener used and the experimental conditions.

| Sweetener | Lactisole Concentration | Observed Inhibition | Cell System | Reference |

| Sucrose | 0.46 mM | Dose-dependent inhibition | Human Sensory | [6] |

| Sucrose | 0.92 mM | Dose-dependent inhibition | Human Sensory | [6] |

| Cyclamate | 0.46 mM | Effective inhibition up to 5.0 mM cyclamate | Human Sensory | [6] |

| Cyclamate | 0.92 mM | Effective inhibition up to 10.0 mM cyclamate | Human Sensory | [6] |

| Neohesperidin dihydrochalcone (NHDC) | 0.46 mM | Inhibition up to 0.2 mM NHDC | Human Sensory | [6] |

| Neohesperidin dihydrochalcone (NHDC) | 0.92 mM | Inhibition up to 0.5 mM NHDC | Human Sensory | [6] |

| Acesulfame K | 0.46 mM | 19.34% reduction in Emax | HEK293 cells | [6] |

| Acesulfame K | 0.92 mM | 22.38% reduction in Emax | HEK293 cells | [6] |

| Aspartame | 0.46 mM & 0.92 mM | Increased EC50 | HEK293 cells | [6] |

| Sweeteners (general) | ~4 mmol/l (IC50) | Inhibition of insulin secretion | MIN6 cells | [7][8] |

Effects on Other Taste Modalities

Lactisole's activity is not strictly limited to the sweet taste receptor. Given that the T1R3 subunit is also a component of the umami taste receptor (T1R1/T1R3), lactisole has been shown to inhibit umami taste perception as well.[5]

-

Umami Taste Inhibition: Lactisole can antagonize the human T1R1/T1R3 receptor, thereby blocking the umami taste of L-glutamate.[5] However, its effectiveness can be ligand-dependent, as it has been reported to not block the umami taste of all umami compounds, particularly when 5'-ribonucleotides like IMP or GMP are present.[9][10]

-

Bitter and Sour Taste: Initial investigations suggest that lactisole does not affect bitter taste receptors.[11] Studies on cells expressing bitter taste receptors (hTAS2R43 and hTAS2R44) showed no effect of lactisole on their response to bitter compounds.[11] Information regarding its effect on sour taste is less documented in the initial research.

Broader Biological and "Off-Target" Effects

Beyond its role in the gustatory system, the T1R3 receptor is expressed in various other tissues, including the gastrointestinal tract and the pancreas, where it functions as a nutrient sensor.[2][4] Consequently, lactisole can exert biological effects in these systems.

-

Gastrointestinal Hormone Secretion: In the gut, the sweet taste receptor is involved in regulating the release of incretins like glucagon-like peptide-1 (GLP-1).[4] Lactisole has been shown to inhibit sucralose-stimulated GLP-1 release from human enteroendocrine cells in vitro.[4] Furthermore, in human studies, blockade of the sweet taste receptor by lactisole has been found to reduce the secretion of GLP-1 and peptide YY (PYY) in response to glucose.[4]

-

Pancreatic Function: In mouse pancreatic β-cells, T1R3 acts as a glucose sensor. Lactisole has been demonstrated to inhibit insulin secretion induced by sweeteners and glucose in MIN6 cells, a mouse pancreatic β-cell line.[7][12] It achieves this by attenuating the elevation of cytoplasmic Ca2+ concentration without affecting intracellular cAMP levels.[7][12]

-

Airway Epithelial Cells and cAMP Signaling: Recent research has uncovered "off-target" effects of lactisole. In human airway epithelial cells, lactisole was found to increase intracellular cAMP levels independently of the T1R3 receptor.[2][13] This increase in cAMP appears to signal through EPAC (Exchange protein directly activated by cAMP), leading to an increase in endoplasmic reticulum (ER) Ca2+ efflux.[2][13] This finding is significant as it suggests that some of lactisole's biological effects may be mediated through pathways independent of its known interaction with T1R3.[2]

Caption: Signaling pathways affected by lactisole.

Conclusion

Initial investigations into the biological activity of lactisole have firmly established it as a potent and specific inhibitor of the human sweet taste receptor through its interaction with the transmembrane domain of the T1R3 subunit. This foundational knowledge has been critical for understanding the molecular basis of sweet taste perception. Furthermore, the discovery of its effects on umami taste, gastrointestinal hormone secretion, and pancreatic function, along with its T1R3-independent activities, highlights the complexity of its biological profile. For researchers and drug development professionals, lactisole serves not only as a valuable tool for studying taste receptor function but also as an interesting lead compound whose broader physiological effects warrant further investigation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research in this area.

References

- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pnas.org [pnas.org]

- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Gustatory System Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gustatory system, responsible for our sense of taste, plays a crucial role in nutrition and survival. The ability to modulate taste perception through inhibitors has significant implications for the food and pharmaceutical industries, from improving the palatability of functional foods to masking the unpleasant taste of medications. This technical guide provides a comprehensive overview of the foundational research on gustatory system inhibitors, focusing on the molecular mechanisms, key inhibitory compounds, and the experimental methodologies used for their discovery and characterization. We delve into the signaling pathways of the five primary tastes—sweet, bitter, salty, sour, and umami—and detail how specific inhibitors interact with their respective receptors and downstream effectors. This guide presents quantitative data on inhibitor potency, detailed experimental protocols for in vitro and in vivo assays, and visual representations of key pathways and workflows to serve as a core resource for researchers and professionals in the field.

Introduction to the Gustatory System and Taste Inhibition

The perception of taste is initiated by the interaction of tastants with specialized taste receptor cells located in taste buds on the tongue and palate. These cells are tuned to detect one of the five basic taste modalities: sweet, bitter, salty, sour, and umami. The signaling cascades triggered by these interactions are complex and modality-specific, involving a variety of receptors and downstream pathways.

Gustatory system inhibitors are molecules that reduce or block the perception of a specific taste. They can act through various mechanisms, including competitive binding to taste receptors, allosteric modulation of receptor activity, or interference with downstream signaling components. The study of these inhibitors is not only crucial for understanding the fundamental mechanisms of taste perception but also for the development of novel taste modulators with broad applications.

Molecular Targets and Signaling Pathways

Sweet Taste

Sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] Activation of this receptor by sweeteners initiates a signaling cascade involving the G-protein gustducin, phospholipase C β2 (PLCβ2), and inositol 1,4,5-trisphosphate (IP3), leading to an increase in intracellular calcium and ultimately neurotransmitter release.

-

Key Receptors: T1R2/T1R3 heterodimer

Bitter Taste

Bitter taste perception is mediated by a family of approximately 25 G-protein coupled receptors known as Taste 2 Receptors (T2Rs).[4][5][6] Similar to sweet taste, activation of T2Rs triggers a signaling cascade involving gustducin, PLCβ2, and IP3, resulting in elevated intracellular calcium.

Salty Taste

The primary mechanism for detecting low concentrations of salt (specifically Na+) is through the epithelial sodium channel (ENaC), an ion channel that allows sodium ions to enter the taste receptor cell directly, leading to depolarization.[7][8]

-

Key Receptor: Epithelial Sodium Channel (ENaC)

Sour Taste

Sour taste is elicited by acids and is primarily mediated by the proton channel OTOP1. Protons (H+) enter the cell through this channel, causing a drop in intracellular pH and subsequent depolarization.[9]

-

Key Receptor: Otopetrin 1 (OTOP1)

Umami Taste

Umami, or savory taste, is mediated by a heterodimeric GPCR composed of T1R1 and T1R3.[1][10] The signaling pathway is similar to that of sweet taste, involving gustducin, PLCβ2, and IP3.

-

Key Receptors: T1R1/T1R3 heterodimer

Key Gustatory System Inhibitors and their Mechanisms

This section details prominent inhibitors for each taste modality, their mechanisms of action, and their inhibitory potency.

Sweet Taste Inhibitors

| Inhibitor | Target | Mechanism of Action | IC50 Value |

| Lactisole | T1R3 subunit of the sweet taste receptor | Negative allosteric modulator that binds to the transmembrane domain of T1R3.[11][12][13] | ~4 mM[11][14] |

| Gymnemic Acid | T1R2/T1R3 sweet taste receptor | Binds to the sweet taste receptor, preventing the binding of sweeteners.[2][3][15] | Potency is high, but specific IC50 values vary depending on the specific gymnemic acid and assay conditions.[15] |

Bitter Taste Inhibitors

| Inhibitor | Target | Mechanism of Action | IC50 Value |

| Probenecid | TAS2R16, TAS2R38, TAS2R43 | Non-competitive (allosteric) inhibitor.[4][16][17] | TAS2R16: 292 µM; TAS2R38: 211 µM[4] |

| GIV3727 | TAS2R31, TAS2R43, and other TAS2Rs | Orthosteric, insurmountable antagonist.[5][6][18] | Varies depending on the specific TAS2R; for TAS2R31, it is in the low micromolar range.[5] |

Salty Taste Inhibitors

| Inhibitor | Target | Mechanism of Action | IC50 Value |

| Amiloride | Epithelial Sodium Channel (ENaC) | Blocks the pore of the ENaC, preventing sodium influx.[7][8] | 0.1 - 0.5 µM for ENaC; 2.6 µM for δβγ ENaC[7][8] |

Sour Taste Inhibitors

| Inhibitor | Target | Mechanism of Action | Notes |

| Zinc Salts (e.g., Zinc Sulfate) | OTOP1 proton channel and potentially other downstream targets. | Inhibition of proton entry and modulation of intracellular signaling.[9][19] | Zinc is a potent inhibitor of sour taste perception, with effects observed at concentrations around 5-25 mM.[19] |

Umami Taste Inhibitors

| Inhibitor | Target | Mechanism of Action | IC50 Value |

| Monosodium Glutamate (MSG) (at high concentrations) | TAS2R16 (and potentially other T2Rs) | Can inhibit bitter taste responses at high concentrations, demonstrating cross-modal interactions.[1] | 51 mM (for inhibition of TAS2R16)[1] |

| L-Theanine | TAS2R16 (and potentially other T2Rs) | Similar to MSG, can inhibit bitter taste responses at high concentrations.[1] | 62 mM (for inhibition of TAS2R16)[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of gustatory system inhibitors.

Cell-Based Assay for Taste Receptor Activation and Inhibition using HEK293 Cells and a FLIPR System

This protocol describes a common method for screening and characterizing taste receptor inhibitors using a heterologous expression system and measuring intracellular calcium mobilization.

4.1.1. Materials

-

HEK293 cells

-

Plasmids encoding the taste receptor of interest (e.g., T1R2/T1R3 for sweet, a specific TAS2R for bitter) and a promiscuous G-protein (e.g., Gα16gust44)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Transfection reagent (e.g., Lipofectamine)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Agonist for the target receptor

-

Test inhibitor compounds

-

Fluorometric Imaging Plate Reader (FLIPR)

4.1.2. Protocol

-

Cell Culture and Transfection:

-

Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.[20]

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density.

-

Co-transfect the cells with the plasmids encoding the taste receptor and G-protein using a suitable transfection reagent according to the manufacturer's protocol.[20]

-

Incubate the transfected cells for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in the assay buffer.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Assay Procedure:

-

Prepare a compound plate containing the agonist and test inhibitors at various concentrations in the assay buffer.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 60-90 seconds to capture the calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

For inhibitor screening, cells are pre-incubated with the inhibitor before the addition of the agonist. The percentage of inhibition is calculated relative to the response with the agonist alone.

-

Dose-response curves are generated by plotting the response against the log of the inhibitor concentration, and IC50 values are calculated using a non-linear regression analysis.

-

Human Sensory Panel Evaluation of Taste Inhibitors

This protocol outlines a general procedure for assessing the efficacy of a taste inhibitor in human subjects.

4.2.1. Materials

-

A panel of trained or consumer sensory panelists (typically 10-15 for trained panels, more for consumer panels).

-

Test solutions:

-

Control solution (tastant dissolved in water).

-

Inhibitor solution (inhibitor dissolved in water).

-

Test solution (tastant and inhibitor dissolved in water).

-

-

Rinse water (deionized or spring water).

-

Unsalted crackers or bread for palate cleansing.

-

Data collection forms or software.

4.2.2. Protocol

-

Panelist Recruitment and Training:

-

Recruit healthy, non-smoking individuals who are not currently taking medications that could affect taste perception.

-

For trained panels, conduct sessions to familiarize panelists with the specific taste attribute being evaluated and the rating scale.

-

-

Sample Preparation and Presentation:

-

Prepare all solutions on the day of testing and present them at a controlled temperature (e.g., room temperature).

-

Code the samples with random three-digit numbers to blind the panelists.

-

Present the samples in a randomized or counterbalanced order to minimize order effects.

-

-

Evaluation Procedure:

-

Instruct panelists to rinse their mouths with water before tasting the first sample.

-

Panelists should take a defined volume of the sample into their mouth, hold it for a few seconds, and then expectorate.

-

Panelists then rate the intensity of the target taste on a labeled magnitude scale or a visual analog scale.

-

Between samples, panelists should rinse their mouths thoroughly with water and wait for a specified period (e.g., 1-2 minutes) to allow their palate to recover.

-

-

Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there is a significant difference in the perceived taste intensity between the control and test solutions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.

Sweet and Umami Taste Signaling Pathway

Caption: Canonical signaling pathway for sweet and umami taste perception.

Bitter Taste Signaling Pathway

Caption: Canonical signaling pathway for bitter taste perception.

Salty and Sour Taste Transduction

References

- 1. Suppression of hTAS2R16 Signaling by Umami Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consuming Gymnema sylvestre Reduces the Desire for High-Sugar Sweet Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of a 14-Day gymnema sylvestre Intervention to Reduce Sugar Cravings in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Sweet taste receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lactisole | Taste receptor | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Sensory Properties of Sodium 2-(4-methoxyphenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals